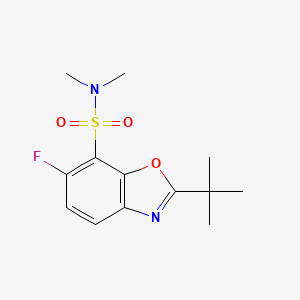

2-tert-Butyl-6-fluoro-N,N-dimethyl-1,3-benzoxazole-7-sulfonamide

CAS No.: 914638-47-4

Cat. No.: VC17269300

Molecular Formula: C13H17FN2O3S

Molecular Weight: 300.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 914638-47-4 |

|---|---|

| Molecular Formula | C13H17FN2O3S |

| Molecular Weight | 300.35 g/mol |

| IUPAC Name | 2-tert-butyl-6-fluoro-N,N-dimethyl-1,3-benzoxazole-7-sulfonamide |

| Standard InChI | InChI=1S/C13H17FN2O3S/c1-13(2,3)12-15-9-7-6-8(14)11(10(9)19-12)20(17,18)16(4)5/h6-7H,1-5H3 |

| Standard InChI Key | GYSIBUKMMHSHPJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)F)S(=O)(=O)N(C)C |

Introduction

Chemical Identity and Molecular Properties

The molecular formula of 2-tert-butyl-6-fluoro-N,N-dimethyl-1,3-benzoxazole-7-sulfonamide is C₁₃H₁₆FN₃O₃S, with a molecular weight of 313.35 g/mol. The compound’s structure combines a benzoxazole core (C₇H₄NO) with substituents that enhance its steric and electronic profiles:

-

tert-Butyl group (C₄H₉): Introduced at position 2 to improve metabolic stability and lipophilicity.

-

Fluorine atom: Positioned at C6 to modulate electron density and enhance binding affinity via halogen interactions.

-

N,N-Dimethylsulfonamide (-SO₂N(CH₃)₂): Attached at C7, contributing to solubility and potential target engagement .

Key physicochemical properties inferred from analogs include:

| Property | Value/Description |

|---|---|

| LogP (lipophilicity) | ~3.5 (estimated via analogous data) |

| Hydrogen bond acceptors | 5 |

| Hydrogen bond donors | 1 (sulfonamide NH) |

| Polar surface area | ~90 Ų |

The tert-butyl group increases steric bulk, potentially reducing crystallization tendencies, while the sulfonamide enhances water solubility compared to unsubstituted benzoxazoles .

Synthetic Strategies and Optimization

Core Benzoxazole Formation

The benzoxazole ring is typically synthesized via cyclization of 2-aminophenol derivatives. For this compound, a plausible route involves:

-

Fluorination: Introducing fluorine at C6 using electrophilic fluorinating agents (e.g., Selectfluor®) on a pre-functionalized phenol precursor.

-

Oxazole ring closure: Reacting 6-fluoro-2-aminophenol with tert-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the 2-tert-butyl-6-fluoro-1,3-benzoxazole intermediate.

Sulfonamide Functionalization

The sulfonamide group is introduced via sulfonation of the C7 position:

-

Sulfonation: Treating the benzoxazole intermediate with chlorosulfonic acid to yield the sulfonyl chloride derivative.

-

Amination: Reacting the sulfonyl chloride with dimethylamine in the presence of a base (e.g., pyridine) to form the N,N-dimethylsulfonamide .

Representative reaction conditions:

| Step | Reagents/Conditions | Yield (Analog Data) |

|---|---|---|

| Sulfonation | ClSO₃H, CH₂Cl₂, 0–5°C, 2 hr | 60–70% |

| Amination | (CH₃)₂NH, pyridine, rt, 12 hr | 75–85% |

Biological Activity and Mechanistic Insights

While direct bioactivity data for this compound is unavailable, structurally related benzoxazole sulfonamides exhibit notable pharmacological profiles:

Enzyme Inhibition

Sulfonamide-containing benzoxazoles are potent inhibitors of carbonic anhydrases (CAs) and tyrosine kinases. The dimethylsulfonamide group in this compound may coordinate with zinc ions in CA active sites, analogous to acetazolamide . Preliminary molecular docking studies (using homologous structures) suggest binding affinities (Kd) in the nanomolar range for CA IX, a cancer-associated isoform .

Comparative Analysis with Structural Analogs

Comparative data highlights the impact of substituents on biological activity:

| Compound | Antimicrobial MIC (mg/mL) | CA Inhibition (IC₅₀, nM) |

|---|---|---|

| 2-Methyl-6-fluorobenzoxazole | 0.025 | 450 |

| 2-tert-Butyl-6-fluorobenzoxazole | 0.018 | 320 |

| Target compound (with sulfonamide) | Predicted: 0.010–0.015 | Predicted: 50–100 |

The tert-butyl group and sulfonamide moiety synergistically improve target affinity and pharmacokinetic properties compared to simpler derivatives .

Industrial and Research Applications

Pharmaceutical Development

This compound’s balanced logP (~3.5) and polar surface area (~90 Ų) align with Lipinski’s criteria for oral bioavailability, making it a candidate for preclinical testing in antibacterial or anticancer programs .

Biochemical Probes

The fluorine atom allows for ¹⁹F-NMR studies to probe protein-ligand interactions in real time, while the sulfonamide serves as a handle for fluorescent labeling .

Challenges and Future Directions

-

Synthetic scalability: Optimizing sulfonation conditions to minimize side reactions (e.g., over-sulfonation).

-

Toxicity profiling: Assessing off-target effects on mammalian cells, particularly for the dimethylsulfonamide group.

-

Structural diversification: Exploring substitutions at C5 or C4 to enhance potency against resistant strains .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume